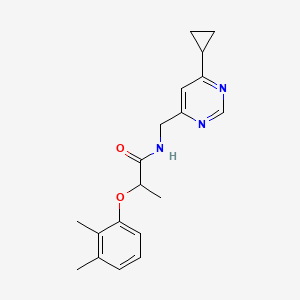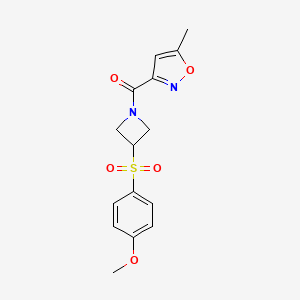
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound with the molecular formula C15H16N2O5S and a molecular weight of 336.36. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, a methoxyphenyl group, an azetidinyl group, and a sulfonyl group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .科学的研究の応用
Synthesis and Structural Analysis
Synthetic Pathways and Characterization : The design of 2-azetidinones scaffolds, including those with sulfonamide rings, has been highlighted for their significant biological and pharmacological potential. Studies such as Jagannadham et al. (2019) have successfully synthesized substituted azetidinones derived from apremilast, demonstrating advanced methodologies in organic synthesis. These compounds were characterized using various spectroscopic techniques, indicating their complex structural attributes and potential as pharmacologically active molecules (Y. Jagannadham et al., 2019).
Molecular Docking and Structural Analysis : The crystal structure of related tetrazole derivatives has been explored, providing insights into the molecular interactions and packing within these compounds. Such studies can inform the design of more effective pharmacological agents by understanding how these molecules interact at the atomic level (B. J. Al-Hourani et al., 2015).
Biological Activities and Applications
Anticancer and Antimicrobial Properties : Research on sulfonated compounds, including azetidinones and their derivatives, has shown promising results in terms of cytotoxic activities against cancer cells and antimicrobial effects. For example, Veinberg et al. (2004) synthesized 4-sulfonylazetidinones-2 with observed anticancer effects, indicating their potential application in cancer therapy (G. Veinberg et al., 2004).
Antiviral Activity : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, and demonstrated certain anti-tobacco mosaic virus activities. This suggests the potential of such compounds in developing antiviral drugs (Zhuo Chen et al., 2010).
Enzyme Inhibition : The study by Akbaba et al. (2013) on novel bromophenol derivatives as carbonic anhydrase inhibitors showcases the application of these compounds in regulating physiological processes, such as pH balance, through enzyme inhibition. The novel compounds showed significant inhibitory potency, opening avenues for therapeutic applications (Yusuf Akbaba et al., 2013).
将来の方向性
Isoxazole derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a valuable resource for the development of clinically viable drugs using this information .
特性
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10-7-14(16-22-10)15(18)17-8-13(9-17)23(19,20)12-5-3-11(21-2)4-6-12/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERFRLXVOTVMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


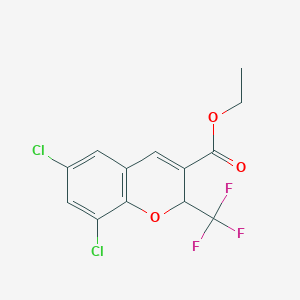


![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2702687.png)
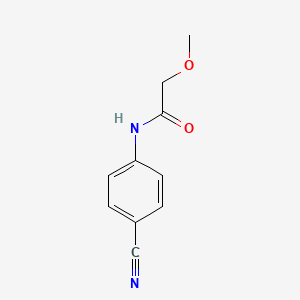
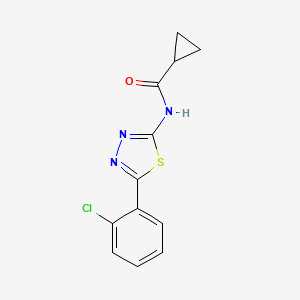
![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)
![1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2702695.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)
![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)


